Ethyl 3-nitrobenzoate
Overview
Description
Ethyl 3-nitrobenzoate is a chemical compound that is part of the nitrobenzoate family, characterized by a nitro group attached to a benzene ring which is further esterified with ethanol. The presence of the nitro group on the benzene ring significantly influences the chemical reactivity and physical properties of the compound.
Synthesis Analysis
The synthesis of ethyl 3-nitrobenzoate derivatives can be achieved through various chemical reactions. For instance, ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate is prepared via an aza-alkylation/intramolecular Michael cascade reaction, followed by desulfonative dehydrogenation . Similarly, alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives are synthesized and their structures confirmed by spectroscopic methods . Another derivative, 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester, is prepared from 4-hydroxy-3-nitrobenzoic methyl ester and 2-bromoacetic ethyl ester under optimized conditions .
Molecular Structure Analysis
The molecular structure of ethyl 3-nitrobenzoate derivatives is often confirmed using various spectroscopic techniques. For example, the structure of ethyl 4-butylamino-3-nitrobenzoate is elucidated in the crystal structure, which reveals an intramolecular N—H⋯O hydrogen bond forming an S(6) ring motif and is further stabilized by intermolecular hydrogen bonds . Similarly, the structure of methyl 2,6-dihydroxy-3-nitrobenzoate shows the nitro group to be coplanar with the benzene ring, indicating conjugation with the π-electron system, and the crystal structure is stabilized by intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
The reactivity of ethyl 3-nitrobenzoate derivatives is influenced by the presence of the nitro group. The phenolysis of 1-(p-tolyl)ethyl p-nitrobenzoate proceeds via a single stable ion-pair intermediate with high selectivity for nucleophiles, leading to partial retention and inversion in the stereochemical outcomes . The influence of the nitro group on side-chain reactivity is also evident in the rates of alkaline hydrolysis of ethyl nitrobenzoates, where steric and mesomeric interactions play a significant role .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 3-nitrobenzoate derivatives are closely related to their molecular structure. The presence of the nitro group affects the compound's reactivity, as seen in the solvolysis and hydrolysis reactions . The spectroscopic data, including IR, NMR, and mass spectra, are crucial for understanding the properties of these compounds . The crystal structure analysis provides insights into the intermolecular interactions that can influence the compound's stability and reactivity .
Scientific Research Applications
Synthesis and Catalysis
Ethyl 3-nitrobenzoate plays a significant role in chemical synthesis, particularly in esterification processes. The synthesis of ethyl 3-nitrobenzoate, catalyzed by hydrogen peroxide, has been studied extensively. This process demonstrates that hydrogen peroxide is an effective catalyst, yielding a high level of catalysis rate and purified product yield (Han Ya-rong, 2009). Additionally, acidic ionic liquids have been explored as catalysts in the esterification of 4-nitrobenzoic acid to form ethyl 4-nitrobenzoate, achieving significant yields under optimized conditions (Liang Hong-ze, 2013).
Chemical Reaction Studies
Ethyl 3-nitrobenzoate is involved in various chemical reactions, such as the alkaline hydrolysis of ethyl nitrobenzoates. Studies reveal that nitro-groups influence the rate of these hydrolysis reactions in specific conditions (Y. Iskander, R. Tewfik, S. Wasif, 1966). Voltammetric studies on compounds like ethyl-m-nitrobenzoate provide insight into the decay of nitro radical anions in mixed media, contributing to our understanding of nitroaromatic compounds' behavior (J. Carbajo et al., 2000).
Structural and Spectroscopic Analysis
The structure of ethyl 3-nitrobenzoate derivatives is an area of focus in several studies. For instance, the crystal structure of ethyl 4-butylamino-3-nitrobenzoate has been examined, revealing insights into its molecular configuration and intermolecular interactions (S. N. Narendra Babu et al., 2009). Another study on ethyl 3,5-dinitrobenzoate analyzed its crystal structure, providing details on bond distances and the orientation of functional groups (D. Hughes, J. Trotter, 1971).
Nonlinear Optical Properties
Recent research has explored the nonlinear optical properties of derivatives of ethyl 3-nitrobenzoate. These properties are significant for applications in photonic devices. For instance, the study of reverse saturable absorption in substituted hydrazones, including ethyl 3-nitrobenzoate derivatives, sheds light on their potential in photonic applications (Vijayakumar Sadasivan Nair et al., 2022).
Safety And Hazards
Ethyl 3-nitrobenzoate is classified as a skin irritant and serious eye irritant. It may also cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
Future Directions
properties
IUPAC Name |
ethyl 3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-2-14-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBIJCPQTPFQKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060692 | |
Record name | Benzoic acid, 3-nitro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0060692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-nitrobenzoate | |
CAS RN |
618-98-4 | |
Record name | Benzoic acid, 3-nitro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzoic acid, 3-nitro-, ethyl ester | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 3-nitrobenzoate | |
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Record name | Ethyl 3-nitrobenzoate | |
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Record name | Benzoic acid, 3-nitro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzoic acid, 3-nitro-, ethyl ester | |
Source | EPA DSSTox | |
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Record name | Ethyl 3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.614 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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